Ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoate
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Description
Ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoate is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the pleasant odors of fruits and flowers .
Molecular Structure Analysis
Esters have the general formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . In the case of this compound, the R group would be the 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoate and the R’ group would be ethyl.Safety and Hazards
The safety and hazards of a specific compound depend on its physical and chemical properties. Some esters are relatively safe and are used in food flavorings and fragrances, while others can be hazardous . Without specific data, it’s difficult to provide the safety and hazards of Ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoate.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-5-16-11(15)8(4)14-6-9(12)10(13-14)7(2)3/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYMGOQCOEEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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